N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a thiazolo[3,2-b][1,2,4]triazole ring and a nitrobenzamide moiety . The thiazolo[3,2-b][1,2,4]triazole ring is a fused heterocyclic system that contains nitrogen and sulfur atoms . This compound could potentially exhibit significant biological and pharmacological properties due to the presence of these functional groups and heterocycles .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazolo[3,2-b][1,2,4]triazole ring, which is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . The compound also contains a 2-fluorophenyl group, an ethyl group, and a 4,5-dimethoxy-2-nitrobenzamide moiety . The presence of these functional groups and heterocycles could potentially influence the compound’s physical, chemical, and biological properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of its functional groups and heterocycles . For instance, the nitro group in the nitrobenzamide moiety is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack . Similarly, the sulfur and nitrogen atoms in the thiazolo[3,2-b][1,2,4]triazole ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the nitro group could potentially increase its polarity, while the presence of the ethyl and dimethoxy groups could potentially increase its lipophilicity . The compound’s melting point, solubility, and stability would also be influenced by its molecular structure .Scientific Research Applications
Antitumor Activity
The compound has been shown to induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for anticancer applications. The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Antibacterial Activity
The compound has been shown to inhibit the growth and proliferation of bacteria. Some derivatives of thiazolo[3,2-a]pyrimidine have demonstrated high antibacterial activities . This suggests that the compound could be used in the development of new antibacterial agents.
Anti-inflammatory Activity
Thiazolo[3,2-a]pyrimidines and their 2-substituted derivatives have demonstrated high anti-inflammatory activities . This suggests that the compound could be used in the treatment of inflammatory diseases.
Drug Design
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This makes the compound a promising scaffold for the design of new medicines.
Synthetic Potential
Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . This suggests that the compound could be used in the synthesis of novel derivatives for various applications.
Safety and Hazards
The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its biological activity, and the conditions under which it is handled and used . Without specific information about these factors, it is difficult to provide a comprehensive assessment of its safety and hazards .
Future Directions
Given the potential biological and pharmacological properties of this compound, future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action . Additionally, studies could also focus on modifying its structure to improve its properties or to create new compounds with similar structures .
Mechanism of Action
Target of Action
Compounds containing a triazole ring, such as this one, are known to exhibit broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities
Mode of Action
Triazole derivatives are known to form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Triazole derivatives are known to interact with a variety of biological targets and pathways due to their ability to form specific interactions with different target receptors .
Result of Action
Based on the known activities of triazole derivatives, it could potentially have a range of effects, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O5S/c1-31-17-9-14(16(27(29)30)10-18(17)32-2)20(28)23-8-7-12-11-33-21-24-19(25-26(12)21)13-5-3-4-6-15(13)22/h3-6,9-11H,7-8H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQYLSKGSPGFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.